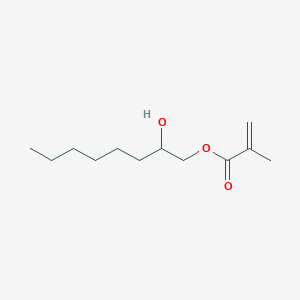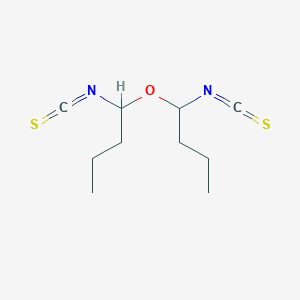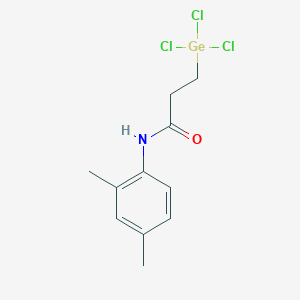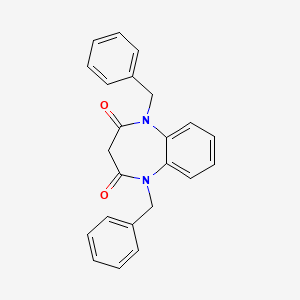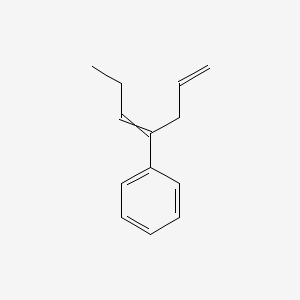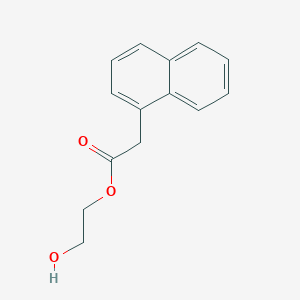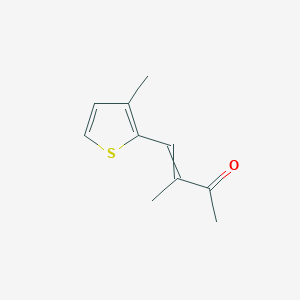
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one involves the Knoevenagel reaction. This reaction typically involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol and stirred for 1-2 hours at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups such as halogens or nitro groups .
Applications De Recherche Scientifique
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(3-methyl-2-thienyl)methylene-1,3-oxazol-5(4H)-one: This compound shares a similar thiophene core and exhibits comparable biological activities.
4-Methyl-3-thienylboronic acid: Another thiophene derivative used in the synthesis of biologically active molecules.
3-Methylthiophene: A simpler thiophene derivative used as a precursor in various chemical reactions.
Uniqueness
3-Methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
116254-82-1 |
|---|---|
Formule moléculaire |
C10H12OS |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
3-methyl-4-(3-methylthiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C10H12OS/c1-7-4-5-12-10(7)6-8(2)9(3)11/h4-6H,1-3H3 |
Clé InChI |
AKTDPEIKNZLVBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C=C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


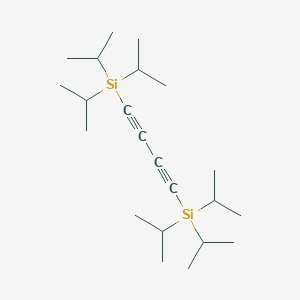
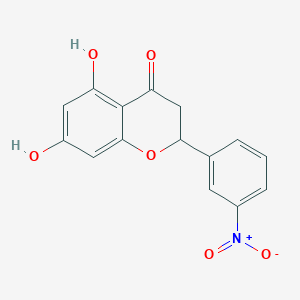
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)

![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
